

4-Hydroxyphenylarsonic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxyphenylarsonic acid

Cat. No.: B146202

[Get Quote](#)

A Technical Guide to 4-Hydroxyphenylarsonic Acid

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Hydroxyphenylarsonic acid**, an organoarsenic compound of significant interest in various scientific and industrial fields. The document details its chemical and physical properties, synthesis protocols, key applications, biological interactions, and essential safety and handling procedures, tailored for professionals in research and development.

Chemical and Physical Properties

4-Hydroxyphenylarsonic acid, also known as p-hydroxybenzenearsonic acid, is an aromatic arsenic compound characterized by a hydroxyl group and an arsonic acid group attached to a benzene ring. Its properties make it a versatile precursor and agent in multiple domains.

Table 1: Compound Identification

Identifier	Value
CAS Number	98-14-6 [1]
Molecular Formula	C ₆ H ₇ AsO ₄ [1]
Molecular Weight	218.04 g/mol [1]
Synonyms	4-Hydroxybenzenearsonic acid, (p-Hydroxyphenyl)arsonic acid, Oxarsanilic acid [2]

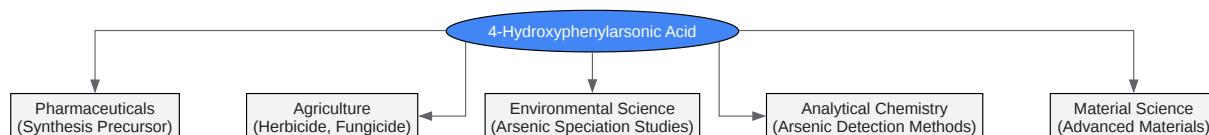
Table 2: Physicochemical Properties

Property	Value
Appearance	White to off-white crystalline solid. [1] [2]
Melting Point	174 - 177.5 °C [1]
Solubility	Soluble in water; solubility is influenced by temperature and pH. [2] The hydroxyl group enhances its polarity and ability to form hydrogen bonds.
pKa Values (at 25°C)	pK ₁ : 3.89, pK ₂ : 8.37 (phenolic), pK ₃ : 10.05

Synthesis and Manufacturing

The primary method for synthesizing aromatic arsonic acids is the Bart reaction.[\[3\]](#) This process involves the reaction of a diazonium salt with an inorganic arsenic compound, typically sodium arsenite. For **4-hydroxyphenylarsonic acid**, the synthesis begins with the diazotization of 4-aminophenol.

The generalized steps are:


- Preparation of Sodium Arsenite: Arsenic trioxide is dissolved in an aqueous solution of sodium carbonate to form sodium arsenite.

- **Diazotization:** 4-aminophenol is treated with hydrochloric acid and a cold aqueous solution of sodium nitrite to form the corresponding diazonium salt. This reaction is conducted at low temperatures (0-5°C) to ensure the stability of the diazonium salt.
- **Arsonation (Bart Reaction):** The cold diazonium salt solution is added slowly to the prepared sodium arsenite solution.^[4] The reaction proceeds with the evolution of nitrogen gas, and the arsonic acid group is substituted onto the aromatic ring.
- **Isolation and Purification:** The resulting **4-hydroxyphenylarsonic acid** is precipitated from the solution by acidification.^[4] Further purification can be achieved through recrystallization to yield a product of high purity.^[4]

Key Applications

4-Hydroxyphenylarsonic acid is a versatile compound with applications spanning multiple scientific disciplines, from agriculture to material science.^[1] It serves as a crucial intermediate in the synthesis of various organic compounds.^[1]

- **Pharmaceuticals:** It acts as a precursor in the synthesis of various medicinal compounds, particularly in the development of treatments for specific infections.^[1]
- **Agriculture:** The compound and its derivatives have been used as herbicides and fungicides. ^[1] Historically, a nitrated derivative, Roxarsone, was used as a veterinary drug and feed additive to promote growth in poultry.^[2]
- **Environmental Science:** Researchers utilize it to study the effects of arsenic in ecosystems and to develop materials for the removal of organoarsenicals from wastewater.^[1]
- **Analytical Chemistry:** It is employed in the development of analytical methods for detecting and quantifying arsenic in environmental samples.^[1]
- **Material Science:** The compound is explored for its potential in creating advanced materials with unique properties, such as enhanced thermal stability.^[1]

[Click to download full resolution via product page](#)

Figure 1. Key Application Areas of **4-Hydroxyphenylarsonic Acid**.

Experimental Protocols

Synthesis via Bart Reaction

This protocol is a representative procedure for the synthesis of **4-hydroxyphenylarsonic acid**.

Note: This reaction involves highly toxic arsenic compounds and should only be performed by trained personnel with appropriate safety measures in a certified chemical fume hood.

Materials:

- 4-aminophenol
- Arsenic Trioxide (As_2O_3)
- Sodium Carbonate (Na_2CO_3)
- Sodium Nitrite ($NaNO_2$)
- Concentrated Hydrochloric Acid (HCl)
- Ice
- Water

Procedure:

- Prepare Sodium Arsenite Solution: In a large flask equipped with a mechanical stirrer, dissolve sodium carbonate in water. While stirring, cautiously add arsenic trioxide. Heat the

mixture if necessary to facilitate dissolution, then cool to 15°C.

- Prepare Diazonium Salt: In a separate beaker, dissolve 4-aminophenol in a solution of hydrochloric acid and water. Cool the mixture to 0°C in an ice bath. Slowly add a pre-chilled aqueous solution of sodium nitrite, keeping the temperature below 5°C throughout the addition. Stir for an additional 30 minutes.
- Coupling Reaction: Slowly add the cold diazonium salt solution to the stirred sodium arsenite solution, maintaining the reaction temperature below 5°C using an ice-salt bath. Control foaming with the addition of a small amount of an anti-foaming agent if necessary.
- Workup: After the addition is complete, continue stirring for one hour. Filter the mixture to remove any solid byproducts.
- Precipitation: Transfer the filtrate to a large beaker and carefully acidify with concentrated hydrochloric acid until precipitation of the crude product is complete.
- Purification: Cool the mixture to allow for complete crystallization. Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from boiling water, using activated carbon to remove colored impurities if needed, to yield pure **4-hydroxyphenylarsonic acid**.

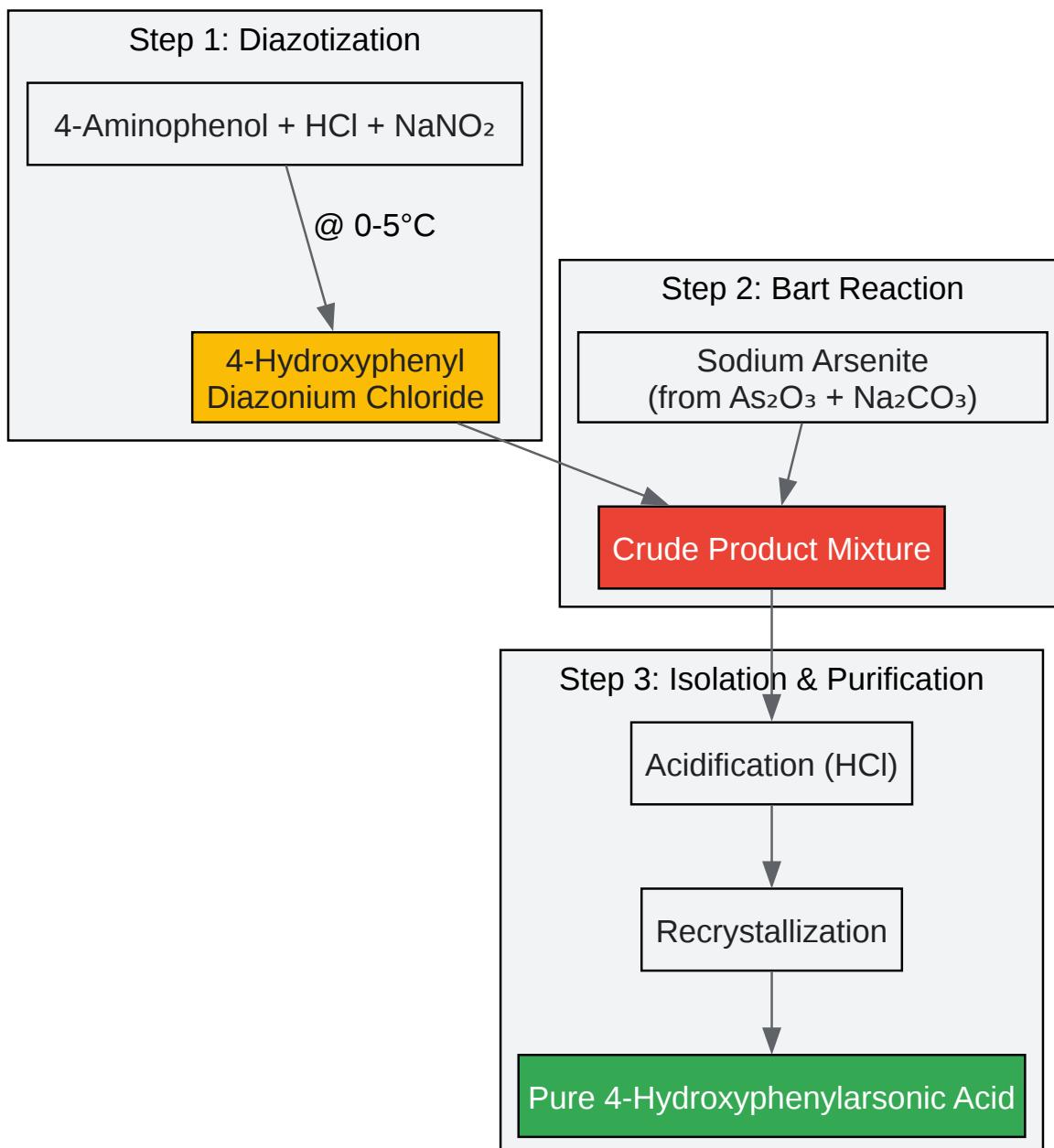
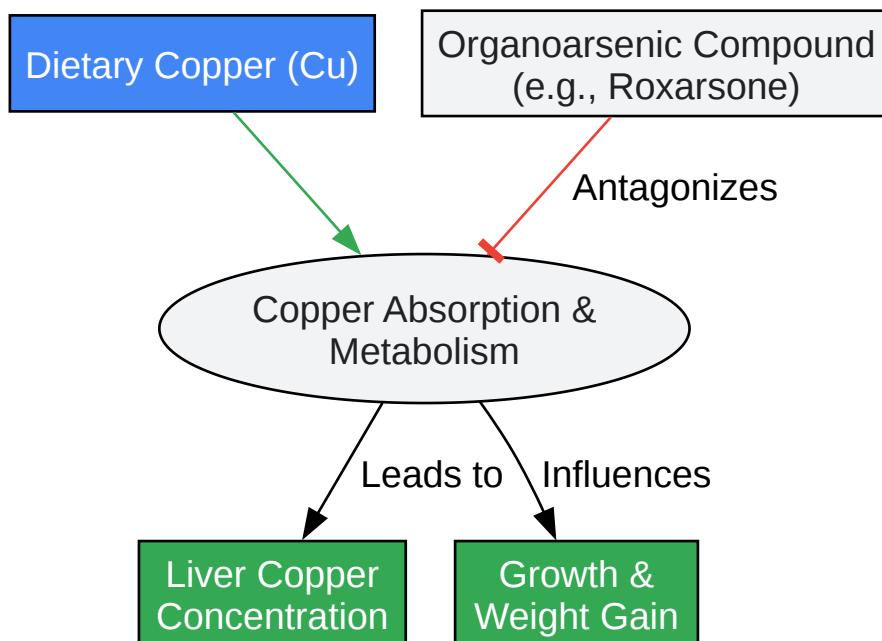

[Click to download full resolution via product page](#)

Figure 2. Workflow for the Synthesis of **4-Hydroxyphenylarsonic Acid**.

Purity Assay via Titration


The purity of **4-hydroxyphenylarsonic acid** can be determined by a standard acid-base titration, as the arsonic acid group (-AsO(OH)₂) has acidic protons.

Procedure:

- Sample Preparation: Accurately weigh a sample of dried **4-hydroxyphenylarsonic acid** and dissolve it in a suitable volume of deionized water, gently warming if necessary.
- Titration: Titrate the sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH) using a burette.
- Endpoint Detection: The endpoint can be determined potentiometrically using a pH meter (identifying the equivalence point from the titration curve) or visually with a suitable pH indicator such as phenolphthalein.
- Calculation: Calculate the purity of the sample based on the volume of NaOH titrant used, its concentration, and the initial mass of the sample. The calculation assumes a 2:1 molar ratio if titrating to the second equivalence point.

Biological Interactions

Derivatives of **4-hydroxyphenylarsonic acid**, such as roxarsone (3-nitro-**4-hydroxyphenylarsonic acid**), have been shown to interact with metabolic pathways. Notably, studies have demonstrated that dietary roxarsone can antagonize copper utilization in several species. The compound was found to dramatically reduce liver copper concentrations, indicating an interference with copper metabolism. This interaction can also affect weight gain, with the specific outcome depending on the species and the concentrations of both the organoarsenic compound and copper in the diet.

[Click to download full resolution via product page](#)

Figure 3. Antagonistic Effect of a Related Organoarsenic Compound on Copper Metabolism.

Safety and Handling

4-Hydroxyphenylarsonic acid is a toxic compound and must be handled with extreme care. As with all arsenic-containing substances, it is recognized for its toxicity and potential carcinogenic effects.[2]

Table 3: Hazard Identification

Hazard Class	Statement
Acute Toxicity, Oral	Toxic if swallowed.
Acute Toxicity, Inhalation	Toxic if inhaled.
Aquatic Hazard (Acute)	Very toxic to aquatic life.
Aquatic Hazard (Chronic)	Very toxic to aquatic life with long lasting effects.

Source: GHS Hazard statements from safety data sheets.

Table 4: Recommended Handling Procedures

Control Measure	Specification
Engineering Controls	Handle only in a certified chemical fume hood or a closed system. Ensure adequate ventilation. Provide access to an eyewash station and safety shower.
Personal Protective Equipment (PPE)	Wear impervious gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. For operations generating dust, a NIOSH-approved respirator is required.
Handling Practices	Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials.
First Aid (Swallowing)	IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.
First Aid (Inhalation)	IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Avoid release to the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 98-14-6: (4-Hydroxyphenyl)arsonic acid | CymitQuimica [cymitquimica.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [4-Hydroxyphenylarsonic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146202#4-hydroxyphenylarsonic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com